Product packaging for Chloramphenicole sodium succinate(Cat. No.:)

Chloramphenicole sodium succinate

Cat. No.: B13396765
M. Wt: 808.3 g/mol
InChI Key: FMIVQHOBTFXMTG-BLRJFKRLSA-L
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Description

Historical Context of Antibiotic Discovery and Chemical Synthesis

The journey of chloramphenicol (B1208) began in 1947 when it was isolated from the soil bacterium Streptomyces venezuelae. medchemexpress.comnih.gov This discovery marked the advent of the first broad-spectrum antibiotic, a significant milestone in the fight against a wide array of bacterial infections. sigmaaldrich.com Following its isolation, the chemical structure of chloramphenicol was elucidated, and its complete chemical synthesis was achieved in 1949. medchemexpress.comnih.govnih.gov This was a landmark achievement, making chloramphenicol the first antibiotic to be produced on a large scale by synthetic means rather than by microbial fermentation. sigmaaldrich.comnih.gov

The development of chloramphenicol sodium succinate (B1194679) was a direct response to a significant pharmaceutical challenge: the poor water solubility of the parent chloramphenicol molecule. sigmaaldrich.comnih.gov This limitation hindered its administration in parenteral (intravenous or intramuscular) formulations, which are often necessary for treating severe infections. To overcome this, researchers synthesized the sodium succinate ester of chloramphenicol, a compound with markedly improved water solubility, facilitating its use in injectable forms. sigmaaldrich.comnih.gov This strategic chemical modification is a prime example of the application of the prodrug concept.

Prodrug Concept and Hydrolytic Conversion of Chloramphenicol Sodium Succinate to Chloramphenicol

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. nih.gov Chloramphenicol sodium succinate is a classic example of a prodrug; it is itself inactive and must undergo hydrolysis to release the active chloramphenicol. sigmaaldrich.comnih.govdrugbank.com This conversion is a critical step for the therapeutic efficacy of the administered compound.

The hydrolysis of the succinate ester bond can occur both enzymatically and non-enzymatically. In the body, this conversion is primarily mediated by esterase enzymes present in various tissues, including the liver, kidneys, and lungs. Research has shown that the liver plays the most significant role in this hydrolysis. Studies have also indicated that the activity of these esterases can vary, for instance, showing postnatal development with lower activity in fetuses and neonates compared to infants and adults.

The efficiency of this in vivo conversion is a key determinant of the bioavailability of active chloramphenicol. Incomplete hydrolysis before the prodrug is eliminated from the body can lead to lower than expected levels of the active antibiotic. Research has demonstrated considerable inter-individual variability in the rate and extent of this conversion.

Detailed Research Findings on Hydrolytic Conversion

Numerous pharmacokinetic studies have been conducted to understand the dynamics of chloramphenicol sodium succinate conversion. These studies provide valuable data on the bioavailability, clearance, and half-life of both the prodrug and the active drug.

ParameterChloramphenicol Sodium SuccinateChloramphenicol (from Prodrug)Reference
Bioavailability (Intravenous) Not Applicable~70% (variable) drugbank.com
Time to Peak Concentration (Tmax) Varies18 minutes to 3 hours
Half-life (t½) 0.6 - 2.7 hours1.6 - 3.3 hours
Protein Binding Not specified50% - 60%
Primary Route of Elimination of Prodrug Renal (unchanged)Hepatic metabolism

It is important to note that a significant portion of the administered chloramphenicol sodium succinate dose, ranging from 6% to 80%, can be excreted unchanged in the urine, which accounts for the incomplete bioavailability of the active chloramphenicol.

The rate of non-enzymatic hydrolysis of chloramphenicol sodium succinate is influenced by factors such as pH and temperature. In aqueous solutions, the compound is relatively stable, but hydrolysis can occur over time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28Cl4N4Na2O14 B13396765 Chloramphenicole sodium succinate

Properties

Molecular Formula

C26H28Cl4N4Na2O14

Molecular Weight

808.3 g/mol

IUPAC Name

disodium;butanedioate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/2C11H12Cl2N2O5.C4H6O4.2Na/c2*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(6)1-2-4(7)8;;/h2*1-4,8-10,16-17H,5H2,(H,14,18);1-2H2,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/t2*8-,9-;;;/m11.../s1

InChI Key

FMIVQHOBTFXMTG-BLRJFKRLSA-L

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Molecular Mechanisms of Antimicrobial Action and Ribosomal Interactions

Elucidation of Ribosomal Binding Site and Protein Synthesis Inhibition

The primary mechanism of chloramphenicol's antimicrobial activity is the disruption of protein synthesis at the ribosomal level. youtube.comyoutube.com This inhibition is a result of its specific binding to the bacterial ribosome, which ultimately halts the elongation of polypeptide chains. youtube.com

Specific Interaction with the 50S Ribosomal Subunit

Chloramphenicol (B1208) selectively binds to the 50S subunit of the 70S bacterial ribosome. youtube.comnih.govpearson.com This interaction is reversible and occurs at the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation. pnas.orgnih.gov Specifically, chloramphenicol has been shown to bind to residues A2451 and A2452 within the 23S rRNA component of the 50S subunit in E. coli. drugbank.com This binding site is located within a hydrophobic crevice at the entrance of the peptide exit tunnel. benthamopen.com The specificity for the 50S ribosomal subunit is a key factor in the selective toxicity of chloramphenicol towards prokaryotic cells, as eukaryotic cells possess 80S ribosomes with a different structure. pearson.com

Interference with Peptidyl Transferase Activity

By binding to the PTC, chloramphenicol physically obstructs the proper positioning of the aminoacyl-tRNA molecule in the A-site of the ribosome. benthamopen.com This steric hindrance prevents the enzyme peptidyl transferase from catalyzing the formation of a peptide bond between the growing polypeptide chain at the P-site and the newly arrived amino acid at the A-site. youtube.combenthamopen.comyoutube.com While it is a potent inhibitor, some studies suggest that chloramphenicol's inhibitory effect can be context-dependent, influenced by the specific amino acids in the nascent peptide chain and the incoming aminoacyl-tRNA. pnas.orgnih.gov For instance, the presence of glycine (B1666218) at the A-site can counteract the inhibitory action of the drug. nih.gov

Inhibition of Mitochondrial and Chloroplast Protein Synthesis: Research Implications

An important area of research is the effect of chloramphenicol on mitochondrial and chloroplast protein synthesis. Mitochondria and chloroplasts, due to their evolutionary origins from bacteria, possess ribosomes (70S) that are similar to those found in prokaryotes. Consequently, chloramphenicol can also inhibit protein synthesis within these organelles. nih.govcdnsciencepub.comcdnsciencepub.com This inhibition of mitochondrial protein synthesis is believed to be the underlying cause of certain toxic side effects observed with chloramphenicol use, such as bone marrow suppression. nih.gov Research has shown that chloramphenicol can cause mitochondrial stress and decrease ATP biosynthesis. nih.gov The structural requirements for the inhibition of protein synthesis in both mitochondria and bacteria by chloramphenicol and its analogs are similar. cdnsciencepub.comcdnsciencepub.com These findings underscore the importance of understanding the off-target effects of antibiotics and have significant implications for drug development and therapeutic applications, particularly in the context of cancer therapy where mitochondrial function is critical. nih.gov

Broad-Spectrum Antimicrobial Activity and Targeted Pathogens in In Vitro Studies

Chloramphenicol is recognized for its broad-spectrum activity, demonstrating efficacy against a wide array of bacteria in laboratory settings. youtube.comnih.govmdpi.com

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

In vitro studies have consistently demonstrated chloramphenicol's effectiveness against both Gram-positive and Gram-negative bacteria. youtube.comnih.govmdpi.com It has shown activity against various multidrug-resistant (MDR) Gram-negative bacilli, making it a subject of renewed interest in an era of increasing antibiotic resistance. nih.gov

Table 1: In Vitro Susceptibility of Various Bacterial Strains to Chloramphenicol

Bacterial GroupSusceptible Strains (Examples)Reference
Gram-Positive Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecium nih.govnih.govnih.govwho.int
Gram-Negative Haemophilus influenzae, Neisseria meningitidis, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Shigella dysenteriae nih.govnih.govnih.gov

It is important to note that susceptibility patterns can vary geographically and over time, necessitating continuous surveillance. nih.gov

Activity Profile Against Atypical Microorganisms (e.g., Mycoplasmas, Chlamydiae, Rickettsiae)

Chloramphenicol's antimicrobial spectrum extends to atypical bacteria, which lack a typical cell wall or have an intracellular lifestyle. nih.govatsu.edu It has demonstrated activity against Mycoplasma pneumoniae, various Chlamydia species, and Rickettsia species. nih.govatsu.edunih.gov The ability of chloramphenicol to penetrate host cells makes it effective against intracellular pathogens like Chlamydia and Rickettsia. nih.govyoutube.com For rickettsial diseases, chloramphenicol is considered a drug of choice, alongside tetracyclines. atsu.edu

Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Resistance

Enzymatic Inactivation by Chloramphenicol (B1208) Acetyltransferases (CATs)

The most prevalent mechanism of resistance to chloramphenicol is its enzymatic inactivation by a family of enzymes known as chloramphenicol acetyltransferases (CATs). nih.govnih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the chloramphenicol molecule, rendering it unable to bind to its ribosomal target. nih.govwikipedia.org

Molecular Characterization of CAT Enzymes and Their Variants

Chloramphenicol acetyltransferases are typically trimeric proteins, composed of three identical subunits. wikipedia.org The crystal structure of the type III enzyme from Escherichia coli reveals that chloramphenicol binds in a deep pocket located at the boundary between adjacent subunits. wikipedia.org A critical histidine residue (His195 in the type III enzyme) located in the C-terminal section plays a central role in the catalytic mechanism, acting as a general base catalyst. wikipedia.orgebi.ac.uk The enzyme specifically acetylates the 3'-hydroxyl group of chloramphenicol, which is the modification that prevents the antibiotic from inhibiting protein synthesis. nih.govebi.ac.uk

CAT enzymes have been classified into several types based on their biochemical, immunological, and sequence differences. nih.gov The main classifications include Types A, B, and C, as well as an older classification system for enzymes from Gram-negative bacteria, categorizing them as types I, II, III, and IV. nih.gov Type A CATs are significant for resistance to both chloramphenicol and fusidic acid, while Type B CATs, also known as xenobiotic acetyltransferases, share structural similarities with streptogramin acetyltransferases. nih.gov

CAT VariantOrganism ExamplePDB IDKey Characteristics
Type A Escherichia coli3U9FConfers resistance to chloramphenicol and fusidic acid. nih.gov
Type B Pseudomonas aeruginosa2XATAlso known as xenobiotic acetyltransferases. nih.govresearchgate.net
Type C Aliivibrio fischeri5UX9A more recently identified class of CAT enzymes. nih.govresearchgate.net

This table summarizes different types of Chloramphenicol Acetyltransferases (CATs), providing examples of organisms where they are found and their Protein Data Bank (PDB) identification codes for their 3D structures. nih.govresearchgate.net

Genetic Basis of CAT Expression: Plasmid-Mediated and Chromosomal Genes (cat-gene)

The genetic determinants for CAT production, known as cat genes, are frequently located on mobile genetic elements, particularly plasmids. edurev.innih.gov These resistance (R) plasmids can be transferred between bacteria through horizontal gene transfer, facilitating the rapid spread of chloramphenicol resistance within and between bacterial populations. edurev.innih.govmdpi.com While plasmid-mediated resistance is most common, cat genes can also be found on the bacterial chromosome. edurev.in

The expression of cat genes can be regulated. wikipedia.org For instance, in some bacteria, the expression of resistance is inducible by subinhibitory concentrations of chloramphenicol. microbiologyresearch.org Studies have also demonstrated selective expression of plasmid-borne cat genes under specific conditions, such as during the late stages of sporulation in Bacillus subtilis. nih.gov The ability to place a cat reporter gene under the control of specific promoters on a plasmid vector has also made it a useful tool for studying gene expression in various cell types. nih.gov Researchers have developed molecular techniques like multiplex PCR to detect and differentiate between the various types of cat genes in bacterial isolates, which is valuable for surveillance and understanding the epidemiology of resistance.

Reduced Membrane Permeability as a Resistance Mechanism

A decrease in the permeability of the bacterial cell membrane can prevent chloramphenicol from reaching its intracellular target, the ribosome. nih.govedurev.in This mechanism is particularly relevant in Gram-negative bacteria, which possess an outer membrane that acts as a selective barrier. bristol.ac.uk

This form of resistance often results from mutations that lead to a reduction in the number or function of outer membrane protein channels called porins, which antibiotics use to enter the cell. bristol.ac.uk A notable study on Haemophilus influenzae strains with high-level chloramphenicol resistance, but no detectable CAT activity, identified this as the primary resistance mechanism. nih.gov Researchers found that these resistant strains had a decreased rate of chloramphenicol uptake compared to susceptible strains. nih.gov Analysis of their outer membrane proteins revealed the significant reduction of a 40-kilodalton protein, suggesting that the loss of this porin created a permeability barrier. nih.gov

FindingDetails
Organism Haemophilus influenzae (four high-level resistant strains) nih.gov
Primary Observation No detectable Chloramphenicol Acetyltransferase (CAT) activity. nih.gov
Uptake Comparison Resistant strains showed a decreased rate of chloramphenicol uptake at various concentrations compared to the susceptible strain. nih.gov
Molecular Basis Markedly diminished 40-kilodalton outer membrane protein in resistant strains. nih.gov
Conclusion Resistance is due to a relative permeability barrier caused by the loss of an outer membrane protein. nih.gov

This table details the key research findings that established reduced membrane permeability as a mechanism for chloramphenicol resistance in Haemophilus influenzae. nih.gov

Ribosomal Target Site Mutations Conferring Resistance

Chloramphenicol functions by binding to the 50S subunit of the bacterial ribosome and inhibiting the peptidyl transferase step of protein synthesis. nih.govwikipedia.org Mutations at the antibiotic's binding site on the ribosome can confer resistance by reducing the drug's affinity for its target. nih.gov

These mutations typically occur in the gene encoding the 23S rRNA, a key component of the 50S subunit. nih.govnih.gov The binding site for chloramphenicol is located in the A-site crevice of the 50S subunit, near the peptidyl transferase center. nih.govpnas.org Numerous point mutations within this region have been identified in bacteria, archaea, and even in mitochondria that lead to decreased susceptibility to chloramphenicol. nih.gov For example, studies in the archaeon Halobacterium halobium identified specific mutations in the 23S rRNA gene that conferred resistance. nih.gov

Organism/Organelle23S rRNA Nucleotide Position (E. coli numbering)MutationReference
Halobacterium halobium2088A → C nih.gov
Halobacterium halobium2471C → U nih.gov
Mouse Mitochondria2447G pnas.org
Mouse Mitochondria2451A pnas.org
Mouse Mitochondria2452C pnas.org
Mouse Mitochondria2503A pnas.org
Mouse Mitochondria2504U pnas.org
E. coli2058A (enhanced reactivity) nih.gov
E. coli2451A (enhanced reactivity) nih.gov

This table lists specific ribosomal RNA mutations that have been shown to confer resistance or are implicated in the binding of chloramphenicol. nih.govnih.govpnas.org

Other Emerging Resistance Mechanisms (e.g., Efflux Pumps, Phosphotransferases)

Beyond CAT-mediated inactivation and target site modification, bacteria have developed other ways to resist chloramphenicol.

Efflux Pumps: These are transport proteins embedded in the bacterial membrane that actively pump antibiotics out of the cell, preventing them from reaching a high enough intracellular concentration to be effective. nih.govyoutube.com Efflux is a significant mechanism of multidrug resistance because a single pump can often recognize and expel a wide range of structurally different antibiotics. youtube.com In Pseudomonas putida, the TtgABC efflux pump has been shown to contribute to chloramphenicol resistance. nih.gov Similarly, in Burkholderia thailandensis, chloramphenicol-induced resistance was associated with the overexpression of two different efflux pumps, leading to a multidrug-resistant phenotype. nih.gov Efflux pumps are also a known resistance mechanism against chloramphenicol in E. coli and other Enterobacteriaceae. edurev.in

Phosphotransferases: In some cases, chloramphenicol can be inactivated by phosphorylation, a reaction catalyzed by chloramphenicol phosphotransferases. nih.gov This represents an alternative enzymatic inactivation strategy, although it is considered less common than acetylation by CATs. nih.gov

Research Approaches to Combat Chloramphenicol Resistance

The rise of resistance necessitates innovative research to develop new therapeutic strategies. Key approaches focus on neutralizing resistance mechanisms or preventing the spread of resistance genes.

Combination Therapies: Combining antibiotics or pairing an antibiotic with a resistance-breaking compound is a promising strategy. nih.govyoutube.com Large-scale in vitro experiments have shown that combination therapy is more effective at suppressing the emergence of plasmid-borne double resistance than using single antibiotics in rotation or mixing therapies. nih.gov Another approach involves the development of efflux pump inhibitors (EPIs). youtube.com These molecules block the action of efflux pumps, thereby restoring the efficacy of antibiotics that are substrates for these pumps. youtube.com Similarly, outer membrane permeabilizers can be used to weaken the bacterial membrane, allowing better entry of antibiotics into the cell. youtube.com

Preclinical Pharmacokinetic and Biotransformation Research in Animal Models

Prodrug Hydrolysis and Bioactivation Kinetics of Chloramphenicol (B1208) Sodium Succinate (B1194679) In Vivo

Chloramphenicol sodium succinate is an inactive ester that requires in vivo hydrolysis to release the active chloramphenicol moiety. nih.govdrugbank.compurdue.edu This bioactivation process is a critical determinant of the drug's efficacy.

Distribution Profile and Tissue Penetration Studies in Various Animal Species

Once hydrolyzed to its active form, chloramphenicol exhibits wide distribution throughout the body due to its lipid-soluble nature. purdue.eduveteriankey.com Studies in various animal models, including dogs, cats, and horses, have demonstrated its ability to penetrate different tissues and fluid compartments. veteriankey.comymaws.com

Distribution to Specific Biological Compartments (e.g., Liver, Kidney, Cerebrospinal Fluid, Ocular Fluids)

Preclinical research has shown that chloramphenicol achieves significant concentrations in various tissues. The highest concentrations are typically found in the liver and kidneys, which are key organs for metabolism and excretion. ymaws.comrxlist.com The drug also distributes to the lungs, spleen, heart, and skeletal muscles at concentrations similar to those in the blood. ymaws.com Notably, chloramphenicol can cross the blood-brain barrier and enter the cerebrospinal fluid (CSF), even in the absence of meningeal inflammation, reaching concentrations approximately half of those in the serum. veteriankey.comymaws.comrxlist.com It also penetrates ocular fluids, achieving significant levels in the aqueous and vitreous humors. ymaws.com In dogs, studies have shown that initial tissue concentrations, except in the brain, were higher than blood concentrations, with the highest levels observed in the lymph nodes, spleen, and pancreas. nih.gov

Metabolic Pathways and Metabolite Identification in Preclinical Systems

The biotransformation of chloramphenicol following the hydrolysis of the succinate ester involves several metabolic pathways, leading to the formation of various metabolites. nih.govdrugbank.com

Role of Glucuronidation in Inactive Metabolite Formation

The primary pathway for chloramphenicol metabolism in most animal species is glucuronidation in the liver. nih.govpurdue.eduveteriankey.com This process, catalyzed by glucuronyl transferase, conjugates chloramphenicol with glucuronic acid to form chloramphenicol glucuronide, a microbiologically inactive metabolite. veteriankey.comrxlist.cominchem.org This conjugate is the principal metabolite found in many species. veteriankey.com In addition to glucuronidation, other metabolites have been identified in preclinical studies. In rats, metabolites such as the oxamic acid, alcohol, base, and acetylarylamine derivatives have been found in the urine. nih.gov Studies using rat liver preparations have also suggested the formation of nitrosochloramphenicol (B1230555) through N-oxidation. nih.gov The metabolic profile can vary between species; for example, cats have a limited capacity for glucuronidation, which leads to slower excretion of chloramphenicol. veteriankey.cominchem.org

Excretion Pathways and Clearance Dynamics in Animal Models

The elimination of chloramphenicol and its metabolites from the body occurs through various excretion pathways, with renal excretion being the most significant.

The primary route of excretion for both the unchanged chloramphenicol sodium succinate and its metabolites is via the kidneys. msdvetmanual.com A variable fraction of the administered chloramphenicol sodium succinate, ranging from 6% to 80% in some studies, is excreted unchanged in the urine. drugbank.com The active chloramphenicol is also excreted in the urine, but to a lesser extent, with only about 5-15% of the total dose appearing in its biologically active form. msdvetmanual.com The majority of the excreted drug is in the form of inactive metabolites, predominantly chloramphenicol glucuronide. msdvetmanual.comrxlist.com The clearance of chloramphenicol sodium succinate can be highly variable among individuals and is influenced by renal function. nih.gov Studies in koalas demonstrated an apparent clearance of 0.52 L/h/kg and an elimination half-life of 1.13 hours for chloramphenicol after intravenous administration of the succinate form. researchgate.netnih.gov In horses, the elimination is rapid, with tissue fluid concentrations persisting for only about 3 hours after intravenous administration. veteriankey.com Small amounts of active drug are also found in bile and feces. rxlist.com

Pharmacokinetic Parameters of Chloramphenicol in Various Animal Species

Species Elimination Half-life (hours) Volume of Distribution (L/kg) Reference
Ponies 0.9 - veteriankey.com
Cats 5.1 2.4 veteriankey.cominchem.org
Dogs 1.1 - 5.0 1.8 inchem.org
Horses <1 1.41 inchem.org
Koalas 1.13 - researchgate.netnih.gov
Calves (newborn) ~15 - capes.gov.br

Comparative Pharmacokinetic Analyses of Chloramphenicol and its Succinate Ester in Preclinical Models

A significant finding from these studies is that the hydrolysis of the succinate ester to active chloramphenicol can be incomplete and variable among species and individuals. nih.govresearchgate.net A portion of the administered chloramphenicol sodium succinate may be eliminated unchanged by the kidneys before it can be converted to the active form, which can result in lower than expected bioavailability of chloramphenicol. nih.govdrugbank.com

Research in cats has demonstrated the rapid appearance of chloramphenicol in plasma following parenteral administration of the sodium succinate ester. One study compared an aqueous solution of chloramphenicol sodium succinate with an aqueous suspension of chloramphenicol and a solution of chloramphenicol in methylpyrrolidone, all administered intramuscularly. The succinate ester formulation resulted in higher and more rapidly attained plasma concentrations of chloramphenicol than the other two preparations. documentsdelivered.com The extent of chloramphenicol absorption over an eight-hour period was also found to be greater with the succinate ester. documentsdelivered.com Another investigation in cats showed that parenteral injection of the succinate ester led to high plasma levels within half an hour, with concentrations being higher after intravenous or intramuscular injection compared to oral administration of chloramphenicol base. documentsdelivered.com

Table 1: Comparative Peak Plasma Concentrations of Chloramphenicol in Cats Following Administration of Chloramphenicol Sodium Succinate vs. Chloramphenicol Base

Administration RouteFormulationPeak Plasma Concentration (µg/mL) (Mean ± SD)Time to Peak
Intramuscular (IM)Chloramphenicol Sodium Succinate18.64 ± 2.570.5 hours
Intravenous (IV)Chloramphenicol Sodium Succinate19.48 ± 1.320.5 hours
Subcutaneous (SC)Chloramphenicol Sodium Succinate14.78 ± 2.850.5 hours
OralChloramphenicol (Capsules)Variable0.5 - 2.0 hours*
Source: documentsdelivered.com In two cats, absorption was delayed, with the highest levels observed 8 hours after dosing.

Table 2: Comparative Pharmacokinetic Parameters of Chloramphenicol in Koalas

ParameterIV Chloramphenicol Sodium Succinate (25 mg/kg)SC Chloramphenicol Sodium Succinate (60 mg/kg)SC Chloramphenicol Base (60 mg/kg)
Cmax (µg/mL) -20.372.52
tmax (h) -1.258.00
Elimination Half-life (t½) (h) 1.13--
Apparent Clearance (CL/F) (L/h/kg) 0.52--
Source: nih.govresearchgate.net Data presented as median values.

Studies in ruminants have also contributed to the comparative understanding. In sheep, the pharmacokinetics of chloramphenicol have been evaluated following intramuscular administration of chloramphenicol sodium succinate. uonbi.ac.ke One such study reported a mean elimination half-life of 36.37 hours and a mean residence time of 2.83 hours, with the drug being absorbed and distributed rapidly. uonbi.ac.ke When comparing these findings with separate studies on chloramphenicol base in sheep, differences in disposition become apparent. For instance, a study examining intravenous, intramuscular, and subcutaneous administration of chloramphenicol base found that the plasma concentration-time graphs were characteristic of a two-compartment model after IV and SC routes, but a one-compartment model after the IM route. tandfonline.comnih.gov This contrasts with the non-compartmental analysis often used for the succinate ester.

Table 3: Selected Pharmacokinetic Parameters for Chloramphenicol in Sheep Following Different Formulations (Cross-Study Comparison)

ParameterIM Chloramphenicol Sodium Succinate (25 mg/kg)IM Chloramphenicol Base (30 mg/kg)IV Chloramphenicol Base (30 mg/kg)
Cmax (µg/mL) 134.34~5.0-
tmax (minutes) 10~120-
Elimination Half-life (t½β) (h) 36.37Not directly comparable~0.83**
Volume of Distribution (Vd) (L/kg) --0.602 - 0.734
*Source: uonbi.ac.ketandfonline.comnih.gov *Values for IM Chloramphenicol Base are estimated from graphical data in the source. *This value represents the slow disposition phase half-life (t½β) after IV administration.

Pharmacokinetic studies across a range of domestic animals, including dogs, cats, swine, goats, and ponies, have established baseline parameters for chloramphenicol. After intravenous administration of the base drug, plasma half-life values showed considerable species variation, ranging from 0.9 hours in ponies to 5.1 hours in cats. avma.org The apparent specific volume of distribution also varied, from 1.02 L/kg in ponies to 2.36 L/kg in cats. avma.org While chloramphenicol sodium succinate was found to be rapidly absorbed after intramuscular injection in these species, the resulting bioavailability of the active drug is dependent on the extent of in vivo hydrolysis. nih.govavma.org

Chemical Synthesis, Derivatization, and Analog Development

Established Synthetic Methodologies for Chloramphenicol (B1208) and its Succinate (B1194679) Ester

The production of chloramphenicol sodium succinate is a two-stage process: first, the synthesis of the parent chloramphenicol molecule, and second, its esterification to the succinate form.

Synthesis of Chloramphenicol: Several synthetic routes for chloramphenicol have been developed. One common pathway starts with 4-nitroacetophenone. chemicalbook.com The process involves several key steps:

Bromination: 4-nitroacetophenone is brominated to form ω-bromo-4-nitroacetophenone. chemicalbook.com

Amination: The bromo-derivative is converted to an amine, ω-amino-4-nitroacetophenone, through reactions involving urotropine. chemicalbook.com

Acylation and Hydroxymethylation: The amino group is protected by acylation with acetic anhydride (B1165640), followed by hydroxymethylation using paraformaldehyde. chemicalbook.com

Reduction and Resolution: The ketone is reduced, and the resulting racemic mixture of diastereomers is separated, often using a resolving agent like camphor-D-sulfonic acid, to isolate the desired D-threo isomer. chemicalbook.com

Final Acylation: The isolated amine is acylated with the methyl ester of dichloroacetic acid to yield chloramphenicol. chemicalbook.com

Another synthetic approach begins with more basic starting materials like benzaldehyde (B42025) and nitromethane, proceeding through intermediates such as 2-nitro-1-phenylethanol. google.com This method can utilize chiral catalysts to avoid the need for later resolution of isomers. google.com

Synthesis of Chloramphenicol Succinate Ester: Chloramphenicol succinate is synthesized via an esterification reaction between chloramphenicol and succinic anhydride. google.com This reaction selectively targets the primary hydroxyl group of chloramphenicol. A common laboratory and industrial method involves dissolving succinic anhydride and chloramphenicol in a suitable organic solvent, such as acetone (B3395972) or ethyl acetate, and using an organic base like pyridine (B92270) as a catalyst. google.comacademax.com The reaction is typically heated to facilitate the formation of the ester bond. google.com After the reaction, the product is purified through crystallization to obtain high-purity chloramphenicol succinate. google.com The sodium salt is then prepared from this succinate monoester.

Starting MaterialReagentsKey StepProductReference(s)
ChloramphenicolSuccinic Anhydride, Pyridine, AcetoneCatalytic EsterificationChloramphenicol Succinate google.comacademax.com
4-NitroacetophenoneBromine, Urotropine, Acetic Anhydride, Methyl DichloroacetateMulti-step chemical synthesisChloramphenicol chemicalbook.com
BenzaldehydeNitromethane, Formaldehyde, Chiral CatalystAsymmetric synthesisChloramphenicol google.com

Rational Design and Synthesis of Novel Chloramphenicol Derivatives and Analogs

To expand the utility and explore the structure-activity relationships of chloramphenicol, researchers have designed and synthesized a wide array of derivatives and analogs by modifying its core structure or by attaching new functional moieties.

A significant area of development involves the conjugation of peptides to chloramphenicol succinate. nih.govnih.gov This strategy aims to modulate the properties of the parent drug. The synthesis of these peptide conjugates is commonly achieved using solid-phase peptide synthesis (SPPS). nih.gov

The general procedure is as follows:

Preparation of Chloramphenicol Succinate (CLsu): Commercially available chloramphenicol sodium succinate is acidified, typically with hydrochloric acid (HCl), to precipitate the chloramphenicol succinate monoester. nih.gov

Solid-Phase Synthesis: The synthesis begins with a resin support (e.g., 2-chlorotrityl chloride resin). An Fmoc-protected amino acid is first attached to the resin. nih.gov

Peptide Chain Elongation: The Fmoc protecting group is removed, and the next Fmoc-protected amino acid is coupled to the growing chain. This cycle is repeated to build the desired peptide sequence. nih.gov

Chloramphenicol Conjugation: The prepared chloramphenicol succinate is then coupled to the N-terminus of the resin-bound peptide. nih.gov

Cleavage: Finally, the entire peptide-conjugated chloramphenicol succinate analog is cleaved from the resin support using an acid, such as trifluoroacetic acid (TFA). nih.gov

This methodology has been used to create a diverse library of analogs with varying peptide lengths and sequences, including those with neutral, charged, and D-amino acid residues, to study their structure-activity relationships. nih.govnih.gov

Beyond the succinate linker, research has explored other chemical bridges to connect functional groups to the chloramphenicol scaffold. These modifications often target either the primary hydroxyl group or the amine group that results from the hydrolysis of the dichloroacetyl tail (chloramphenicol amine).

Alternative Ester Linkages: The primary hydroxyl group of chloramphenicol can be acylated with various acyl donors to form different ester derivatives. nih.govmdpi.com This has been achieved using enzymatic methods with a range of vinyl esters (e.g., vinyl propionate (B1217596), vinyl palmitate) to produce chloramphenicol esters with different carbon chain lengths. nih.govmdpi.com

Alternative Amide and Other Linkages: Modifications at the amine position have also been extensively studied. One-pot acylation of chloramphenicol amine with succinic anhydride, followed by coupling with various diamines, has been used to create novel conjugates. nih.govmdpi.com Other work has focused on creating analogs by linking basic amino acids like lysine, ornithine, and histidine to chloramphenicol's primary hydroxyl group via different bridges, including amide, triazole, or carbamate (B1207046) bonds. nih.gov A novel analog was also synthesized by replacing the dichloroacetyl group with a butyl linker connected to a triphenylphosphonium (TPP) residue, creating CAM-C4-TPP. nih.gov This was achieved by acylating chloramphenicol amine with an activated carboxyl derivative of TPP. nih.gov

Parent MoietyLinker/Attached GroupSynthetic MethodResulting Derivative TypeReference(s)
ChloramphenicolVarious Acyl ChainsEnzymatic TransesterificationO-acyl esters nih.govmdpi.com
Chloramphenicol AmineDibenzylated DiaminesOne-pot acylation/couplingAmide conjugates nih.govmdpi.com
ChloramphenicolBasic Amino Acids (Lys, Orn, His)Multi-step synthesisAmide, Triazole, Carbamate Analogs nih.gov
Chloramphenicol AmineButyl-TriphenylphosphoniumAcylation with activated TPP esterTriphenylphosphonium Analog nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods offer a green chemistry alternative to traditional chemical synthesis, often providing high regioselectivity and operating under mild conditions. nih.govmdpi.com Lipases, in particular, have been effectively used for the synthesis of chloramphenicol esters.

Hydrolases, including proteases, lipases, and acyltransferases, can catalyze the esterification reaction between chloramphenicol and succinic anhydride. google.com Lipases such as Lipase from Bacillus amyloliquefaciens (LipBA) and Candida antarctica Lipase B (CAL-B) have been shown to be effective catalysts. nih.govmdpi.com The reaction typically involves dissolving chloramphenicol and an acyl donor (like succinic anhydride or a vinyl ester) in an organic solvent (e.g., 1,4-dioxane (B91453), acetone). mdpi.comgoogle.com The enzyme, which can be free or immobilized, is then added to the mixture. google.comresearchgate.net

Key parameters optimized for these reactions include the choice of solvent, reaction temperature (often between 30-50°C), molar ratio of reactants, and water content, as the reaction must be conducted in a non-aqueous environment to favor synthesis over hydrolysis. mdpi.comgoogle.com For instance, the use of LipBA with vinyl propionate as the acyl donor in 1,4-dioxane at 50°C has been shown to achieve high conversion (98%) and purity (99%) in 8 hours. nih.govmdpi.com These enzymatic approaches allow for the selective modification of the primary hydroxyl group without the need for protecting other functional groups on the chloramphenicol molecule. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Correlation of Structural Modifications with Antimicrobial Efficacy and Potency

The antimicrobial effectiveness of chloramphenicol (B1208) derivatives is intricately linked to their chemical structure. Modifications, particularly at the succinate (B1194679) ester portion of chloramphenicol sodium succinate, have been a key area of research to enhance potency.

Studies involving the conjugation of peptides to chloramphenicol succinate (CLsu) have shown that this modification can modulate the prodrug's properties. nih.gov The attachment of peptides, especially dipeptides, generally enhances the efficacy of the prodrugs against bacteria like E. coli. nih.govnih.gov However, this enhancement is sensitive to the nature of the peptide side chains. The introduction of negative charges or significant steric hindrance in the side chains can diminish the compound's activity. nih.govnih.gov

Further research into acyl derivatives has provided more detailed insights. The monoacylation of either the primary (C-1) or secondary (C-3) hydroxyl group of the propanediol (B1597323) moiety does not significantly alter the antimycobacterial activity against certain strains. mdpi.com For instance, both chloramphenicol and its mono-acetyl derivatives showed equal potency against Mycobacterium intracellulare. mdpi.com The creation of α,β-unsaturated carbonyl derivatives has also been explored for SAR studies. mdpi.com

Modifications to the dichloroacetyl tail, a critical component for activity, have also been investigated. Early studies showed that replacing the dichloroacetyl group with other haloacyl groups, such as those containing fluorine, bromine, or iodine, resulted in compounds with reduced antibacterial activity compared to the parent chloramphenicol. nih.gov

The table below summarizes the effects of various structural modifications on the antimicrobial activity of chloramphenicol derivatives.

Modification Type Specific Change Effect on Antimicrobial Activity Source
Peptide ConjugationAttachment of dipeptides to succinateEnhanced efficacy nih.govnih.gov
Peptide ConjugationIntroduction of negative charges or steric hindranceDecreased activity nih.govnih.gov
AcylationMonoacylation of 1- or 3-hydroxy groupDid not alter antimycobacterial activity mdpi.com
Acyl Moiety SubstitutionReplacement of dichloroacetyl with other haloacylsReduced activity nih.gov
Acyl Moiety SubstitutionReplacement of dichloroacetyl with dibromoacetylLoss of activity youtube.com

Stereochemical Influence on Biological Activity: The D-threo Isomer

The biological activity of chloramphenicol is critically dependent on its stereochemistry. The molecule contains two chiral centers, leading to the existence of four possible stereoisomers: the D-threo, L-threo, D-erythro, and L-erythro forms. researchgate.net

It is specifically the D-threo isomer that exhibits potent bacteriostatic activity by inhibiting bacterial protein synthesis. nih.gov This stereoisomer consists of a p-nitrobenzene ring linked to a dichloroacetyl tail via a 2-amino-1,3-propanediol (B45262) moiety. nih.gov The other stereoisomers, such as the erythro (R,S and S,R) forms, are essentially devoid of antibacterial activity. researchgate.net This high degree of stereospecificity highlights the precise structural requirements for the molecule to bind effectively to its target site on the bacterial ribosome. nih.gov

The table below details the biological activity of chloramphenicol's stereoisomers.

Isomer Configuration Antibacterial Activity Source
D-threo1R, 2RActive nih.gov
L-threo1S, 2SInactive researchgate.net
D-erythro1R, 2SInactive researchgate.net
L-erythro1S, 2RInactive researchgate.net

Modulating Prodrug Properties and Bioactivation via Structural Derivatization

Chloramphenicol sodium succinate is a classic example of a prodrug, designed to improve the aqueous solubility of the parent antibiotic, chloramphenicol, for intravenous administration. nih.govnih.gov It is an ester prodrug that is inactive in its administered form and requires in vivo bioactivation to exert its therapeutic effect. drugbank.com

Structural derivatization of the succinate moiety has been explored to modulate these prodrug properties. Conjugating various peptides to chloramphenicol succinate creates new prodrugs with altered characteristics. nih.govmdpi.com These peptide-conjugated prodrugs are designed to be converted to the active chloramphenicol by bacterial cytoplasmic esterases after entering the bacterial cell. nih.gov Research has shown that conjugating diglycine to the succinate ester can accelerate the intrabacterial hydrolysis of the ester bond, leading to an enhanced antibiotic effect against E. coli. nih.gov This approach demonstrates that modifying the promoiety can effectively modulate the bioactivation and efficacy of the prodrug. nih.govnih.gov

Impact of Substitutions on the Core Chloramphenicol Structure

The core structure of chloramphenicol, comprising the p-nitrophenyl group, the propanediol side chain, and the dichloroacetyl tail, is essential for its antibacterial action. SAR studies have extensively investigated the impact of substitutions at each of these positions.

p-Nitrophenyl Group: While the p-nitrophenyl group is a characteristic feature, it can be replaced by other aromatic or even heterocyclic rings without a complete loss of activity. youtube.com However, the position of the nitro group is critical. Moving the nitro group from the para position to the ortho or meta positions leads to a decrease in antibacterial activity. youtube.com

Propanediol Side Chain: The 1,3-propanediol (B51772) moiety and its hydroxyl groups are vital. Converting the secondary hydroxyl group at C-1 to a ketone results in a loss of activity. youtube.com Derivatization of the primary hydroxyl group (at C-3) by linking basic amino acids like lysine, ornithine, and histidine via different linkers (triazole, carbamate (B1207046), or amide) has been shown to retain antibacterial activity, with the resulting compounds being comparable in potency to the parent chloramphenicol. nih.gov

Dichloroacetyl Moiety: This part of the molecule is crucial for potency. nih.gov Replacing the dichloroacetyl group with a dibromoacetyl group causes a loss of activity. youtube.com Similarly, substitutions with other acyl groups have often led to diminished antibacterial efficacy, underscoring the specific requirement of the dichloroacetyl tail for optimal interaction with the ribosomal target. nih.gov

The following table summarizes the effects of key substitutions on the core chloramphenicol structure.

Structural Component Substitution/Modification Impact on Activity Source
p-Nitrophenyl GroupReplacement with other aromatic/heterocyclic ringsActivity maintained youtube.com
Nitro Group PositionMoved from para to ortho or metaDecreased activity youtube.com
Propanediol -OH GroupConversion to ketoneLoss of activity youtube.com
Dichloroacetyl MoietyReplacement with dibromoacetyl groupLoss of activity youtube.com
Dichloroacetyl MoietyReplacement with other acyl groupsGenerally reduced activity nih.gov
Primary -OH GroupLinking with basic amino acidsActivity retained nih.gov

Analytical Methodologies for Research and Quantification

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of chloramphenicol (B1208) sodium succinate (B1194679) due to its high resolution, sensitivity, and specificity.

Determination of Chloramphenicol and its Succinate Ester in Biological Matrices

HPLC methods are extensively used for the determination of chloramphenicol and its prodrug, chloramphenicol sodium succinate, in various biological samples such as serum, urine, and tissue. capes.gov.brnih.gov Reversed-phase HPLC is a common approach. For instance, an isocratic reversed-phase liquid chromatographic method allows for the determination of chloramphenicol 1- and 3-succinate and chloramphenicol in serum within five minutes after a simple protein precipitation step with perchloric acid. capes.gov.br Another study detailed the use of HPLC to assay chloramphenicol sodium succinate and chloramphenicol in the serum and urine of critically ill patients, highlighting the variability in the compound's kinetics. nih.gov

The versatility of HPLC also extends to different sample types. An extraction method has been developed for determining chloramphenicol in biological tissues. capes.gov.br Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven effective for the determination and confirmation of chloramphenicol in a wide array of over 20 different food-related biological matrices, demonstrating recoveries between 92.1% and 107.1%. nih.gov

A stability-indicating liquid chromatographic method has also been developed for the analysis of chloramphenicol and its related compound, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, in pharmaceutical formulations like eye ointments and drops. researchgate.netscispace.com

Table 1: HPLC Methods for Chloramphenicol and its Succinate Ester

TechniqueMatrixAnalytesKey Findings
Isocratic Reversed-Phase LCSerum, UrineChloramphenicol 1-succinate, Chloramphenicol 3-succinate, ChloramphenicolRapid determination (within 5 minutes) after perchloric acid precipitation. capes.gov.br
Ion-Pair ChromatographyUrine, SerumChloramphenicol 3-glucuronideAllows for co-determination with other chloramphenicol forms. capes.gov.br
HPLCSerum, UrineChloramphenicol Sodium Succinate, ChloramphenicolRevealed significant interpatient variability in kinetics in critically ill patients. nih.gov
LC-MS/MSVarious food matricesChloramphenicolSuccessfully validated for over 20 different matrices with high recovery rates. nih.gov
Reversed-Phase HPLC with UV DetectionEye Ointment, Eye DropsChloramphenicol, 2-amino-1-(4-nitrophenyl)propane-1,3-diolStability-indicating method with a detection limit of 0.005% for chloramphenicol. researchgate.netscispace.com

Method Development for Simultaneous Quantification

A significant focus of analytical method development has been the simultaneous quantification of both the inactive prodrug, chloramphenicol sodium succinate, and the active drug, chloramphenicol. This is essential for pharmacokinetic studies. An early and notable development was a high-performance liquid chromatographic method that allows for the simultaneous determination of both chloramphenicol and its succinate ester. nih.govcapes.gov.br This capability is crucial for understanding the conversion of the prodrug to its active form within the body. researchgate.net

Spectrophotometric and Spectroscopic Assays

Spectrophotometric and spectroscopic techniques provide alternative and complementary methods for the analysis of chloramphenicol sodium succinate.

Ultraviolet, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry Applications in Characterization

Various spectroscopic methods are instrumental in the characterization of chloramphenicol and its derivatives.

Ultraviolet (UV) Spectrophotometry: Simple and rapid spectrophotometric methods have been developed for the determination of chloramphenicol and its esters. One such method involves the reduction of the aromatic nitro group, followed by a reaction to produce a purple product with an absorbance maximum between 480 and 540 nm. nih.gov This method has been successfully applied to determine chloramphenicol sodium succinate in dosage forms, with an average recovery of 101.06% ± 0.702%. nih.gov Another approach utilizes the reaction of reduced chloramphenicol with 1,2-naphthoquinone-4-sulphonate in an alkaline medium to form a colored product with a maximum absorption at 480 nm. yu.edu.jo Beer's law is followed in the concentration range of 0.8-14 μg/ml for this method. yu.edu.jo

Mass Spectrometry (MS): In the mass spectra of chloramphenicol, the presence of quasimolecular ions with their characteristic two-chlorine isotopic pattern is a key identifying feature. researchgate.net LC-MS/MS is a powerful tool for the confirmatory quantification of chloramphenicol residues in biological samples like urine. anses.fr The method often involves a liquid-liquid extraction, purification on a solid-phase extraction (SPE) column, and subsequent separation and detection. anses.fr

Electrochemical Detection Methods (e.g., Square Wave Voltammetry)

Electrochemical methods offer high sensitivity and rapid analysis for the detection of chloramphenicol. nih.gov These techniques are typically based on the electrochemical reduction of the nitro group on the chloramphenicol molecule. nih.gov While bare electrodes may show a poor response, chemically modified electrodes significantly enhance sensitivity and selectivity. mdpi.com

Recent advancements include the use of nanomaterials to improve sensor performance. For example, a sensor based on a graphene oxide/hierarchical zinc oxide nanocomposite demonstrated a low detection limit of 0.01 μM for chloramphenicol. rsc.org Another study utilized a Cu-MoS2 nanocomposite-based electrochemical nanosensor, which exhibited a detection limit of 0.19 μM. nih.gov Palladium nanoparticles decorated on reduced graphene oxide have also been employed, showing a linear response range of 50–1000 nM and a low detection limit of 50 nM. researchgate.net

Immunoanalytical Techniques (e.g., ELISA, Radioimmunoassay)

Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), provide highly specific and sensitive methods for detecting chloramphenicol. A competitive ELISA has been developed where free chloramphenicol in a sample competes with solid-phase-bound chloramphenicol for binding to a specific antibody. nih.gov The amount of bound antibody is then detected using an enzyme-linked secondary antibody, with the resulting signal being inversely proportional to the chloramphenicol concentration in the sample. nih.gov This assay has a lower limit of detection of 1 ng/ml. nih.gov It is important to note that chloramphenicol sodium succinate can show cross-reactivity in such assays. nih.gov Another immuno-based method is the plate diffusion bioassay, which can detect chloramphenicol at a sensitivity limit of around 2 μg/ml. nih.gov

Application of Analytical Methods in Stability and Degradation Profiling

The stability of chloramphenicol sodium succinate is a critical parameter, and various analytical methods are employed to profile its degradation under different conditions. These methods are essential for establishing the shelf-life and ensuring the quality of pharmaceutical formulations. Stability-indicating methods are validated analytical procedures that can accurately measure the active ingredient's concentration without interference from its degradation products, excipients, or other components.

High-Performance Liquid Chromatography (HPLC) is the most prominent technique for the stability and degradation profiling of chloramphenicol sodium succinate due to its high resolution and sensitivity. However, other methods, including advanced oxidation processes and spectrophotometry, have also been utilized to understand its degradation kinetics and pathways.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is widely recognized as a robust method for the simultaneous determination of chloramphenicol and its degradation products. nih.gov These methods are crucial for routine analysis and stability studies of pharmaceutical preparations. nih.gov

A common degradation product of chloramphenicol is 2-amino-1-(4-nitrophenyl)propane-1,3-diol. nih.gov Stability-indicating HPLC methods have been developed to separate and quantify chloramphenicol sodium succinate from this and other degradation products. nih.govnih.gov

Forced degradation studies are integral to developing and validating these HPLC methods. These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. nih.gov For instance, one study used a C18 column with an isocratic mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) to achieve effective separation. nih.gov The stability was assessed under various stress conditions, including oxidative (3% H₂O₂ at 70°C), thermal (70°C), and photolytic (UV lamp at 365 nm) degradation. nih.gov

The stability of chloramphenicol is significantly influenced by pH and temperature. A study on chloramphenicol eye drops demonstrated that at 4°C and 21°C, a solution with a pH of 7.2 is more stable than one with a pH of 4.7. nih.gov Conversely, at higher temperatures of 100°C and 120°C, the solution at pH 7.2 is less stable. nih.gov This highlights the complex interplay of factors affecting the degradation of chloramphenicol. Furthermore, it was noted that preparations should be made in subdued light and protected from light during storage to prevent photochemical decomposition. nih.govsigmaaldrich.com

Table 1: HPLC Conditions for Stability-Indicating Assay

ParameterConditionReference
ColumnC18 (250 mm, 4.6 mm i.d., 5 µm) nih.gov
Mobile PhaseAcetonitrile - Phosphate Buffer (pH 4.0; 0.05 M) (30:70, v/v) nih.gov
Flow Rate1 mL/minute nih.gov
Column Temperature40°C nih.gov
Detection Wavelength230 nm nih.gov
Injection Volume20 µL nih.gov

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes (AOPs) utilizing UV-LEDs have been investigated for the degradation of chloramphenicol. These studies provide insights into the kinetics and mechanisms of degradation in aqueous environments. The degradation of chloramphenicol by UV-LED/persulfate, UV-LED/peroxymonosulfate, and UV-LED/chlorine processes was found to follow pseudo-first-order kinetics. mdpi.com

The efficiency of these AOPs is dependent on the UV wavelength, with the maximum degradation of chloramphenicol observed at 280 nm. mdpi.com The degradation rate constants were also influenced by the pH of the solution. mdpi.com

Table 2: Degradation of Chloramphenicol using UV-LED based AOPs

ProcessDegradation Rate Constant (k_obs, min⁻¹)CAP Removal Rate (%)Reference
UV-LED/PS0.052299 mdpi.com
UV-LED/PMS0.043798.1 mdpi.com
UV-LED/chlorine0.052396.3 mdpi.com

Conditions: [CAP]₀ = 5.0 mg/L, [PS] = [H₂O₂] = [NaClO] = 0.5 mM, wavelength = 280 nm, lamp power I₀ = 2.4 mW/cm², t = 60 min. mdpi.com

Spectrophotometric Methods

Spectrophotometric methods offer a simpler alternative for the quantification of chloramphenicol and its derivatives. One such method is based on the measurement of the blue color that forms from the interaction of ammonium (B1175870) molybdate (B1676688) with the alkaline hydrolysis products of the drug. nih.gov Another approach involves the direct spectrophotometric determination of chloramphenicol in the presence of its alkali-induced degradation products using combined orthogonal polynomials. researchgate.net

Kinetic spectrophotometric methods have also been developed, based on the oxidative coupling reaction of reduced chloramphenicol with reagents like promethazine (B1679618) hydrochloride to produce a colored product. researchgate.net

Stability and Degradation Research

Degradation Pathways in Aqueous Solutions under Various Conditions

The stability of chloramphenicol (B1208) sodium succinate (B1194679) in aqueous solutions is influenced by several factors, leading to its degradation through various pathways. The primary degradation route is hydrolysis, which releases the active chloramphenicol.

The degradation of chloramphenicol sodium succinate is significantly affected by pH, temperature, and exposure to light.

pH: The rate of hydrolysis of chloramphenicol is pH-dependent. Studies on chloramphenicol, the active form of the succinate ester, show that degradation efficiency can vary with pH. For instance, in advanced oxidation processes, the degradation rate of chloramphenicol was observed to be higher under acidic conditions compared to alkaline conditions. mdpi.com One study found that the degradation performance of certain UV-based advanced oxidation processes initially increased with a rise in pH, but then decreased as the pH rose beyond a certain point. mdpi.com

Temperature: Temperature plays a crucial role in the stability of chloramphenicol solutions. Accelerated stability studies on chloramphenicol ophthalmic solutions showed that degradation becomes significant at elevated temperatures. d-nb.info For example, a study on a 0.4% chloramphenicol eye drop formulation demonstrated that degradation follows first-order kinetics, and Arrhenius plots were used to predict the degradation rate constants at room temperature. researchgate.netresearchgate.net

Photolysis: Photodegradation is a key process for the elimination of chloramphenicol in surface waters. researchgate.net The efficiency of photolysis is dependent on the radiation source and the composition of the aqueous matrix. researchgate.net Research has shown that chloramphenicol can be degraded by both artificial and solar radiation. researchgate.net The wavelength of UV light also influences the degradation rate, with studies indicating that a wavelength of 280 nm can be more effective for degradation in certain advanced oxidation processes than 365 nm. mdpi.com The degradation of chloramphenicol via photolysis can lead to the formation of various transformation products. researchgate.net

Table 1: Factors Influencing Chloramphenicol Sodium Succinate Degradation in Aqueous Solutions

Factor Influence on Stability Key Findings
pH Affects the rate of hydrolysis and degradation in advanced oxidation processes. mdpi.com Degradation can be more efficient in acidic conditions for certain processes. mdpi.com The effect of pH can be complex, with optimal ranges for specific degradation methods. mdpi.com
Temperature Higher temperatures accelerate degradation. d-nb.info Stability studies show a direct correlation between increased temperature and increased degradation rates. d-nb.inforesearchgate.net
Photolysis A major pathway for degradation in environmental waters. researchgate.net Both artificial and solar UV radiation can degrade chloramphenicol. researchgate.net The wavelength of UV light impacts degradation efficiency. mdpi.com

Microorganisms play a vital role in the breakdown of chloramphenicol in the environment. nih.gov Several bacterial strains have been identified that can degrade chloramphenicol, utilizing it as a source of carbon and nitrogen. nih.gov For example, Sphingomonas sp. has been shown to be a vigorous degrader of chloramphenicol. nih.gov The biodegradation process can lead to the complete decomposition of the antibiotic, thereby eliminating its antimicrobial activity. nih.gov This microbial action is considered a significant pathway for the removal of chloramphenicol from polluted environments. researchgate.net

Stability in Experimental Formulations

The stability of chloramphenicol sodium succinate is a critical consideration in the development of pharmaceutical formulations, particularly for parenteral and ophthalmic use.

For injectable solutions, reconstituted chloramphenicol sodium succinate is stable for 30 days at room temperature. ashp.org The osmolality of the reconstituted solution varies with the diluent used, such as dextrose 5% or sodium chloride 0.9%. ashp.org

In ophthalmic formulations, the stability of chloramphenicol is crucial for its therapeutic efficacy. Studies have been conducted to enhance the stability of chloramphenicol in eye drops. One approach involves the use of cosolvents to increase solubility and stability. nih.gov Research on chloramphenicol ophthalmic solutions has shown that storage at room temperature (around 25°C) for up to six months may not significantly affect the drug's content or sterility compared to refrigerated storage (4°C). d-nb.info However, accelerated stability tests at higher temperatures (e.g., 55°C) do show degradation over time. d-nb.info Another study on a 0.4% chloramphenicol eye drop formulation stored in amber glass containers at various temperatures (4, 25, 40, and 50°C) for 90 days calculated an expiration date of approximately two years. researchgate.netresearchgate.net Microemulsions have also been investigated as a drug delivery system to improve the stability of chloramphenicol by trapping the drug molecules and protecting them from hydrolysis. nih.gov

Table 2: Stability of Chloramphenicol in Different Formulations

Formulation Type Key Stability Findings
Injectable Solution Reconstituted solution is stable for 30 days at room temperature. ashp.org
Ophthalmic Solution Can be stable for up to 6 months at room temperature without significant loss of potency or sterility. d-nb.info
Ophthalmic Microemulsion Shows increased stability against hydrolysis compared to commercial eye drops. nih.gov

Environmental Degradation Studies and Metabolite Fate

The presence of chloramphenicol in the environment, primarily due to its incomplete metabolism and discharge into wastewater, is a significant concern. nih.gov Environmental degradation studies focus on the pathways through which chloramphenicol is broken down and the fate of its resulting metabolites.

Biodegradation by microbial consortia is a key mechanism for the removal of chloramphenicol from the environment. nih.gov These microbial communities can completely degrade the antibiotic. nih.gov The toxicity of chloramphenicol to bacteria can be reduced when the nitro group is reduced to an amine group, which is less toxic and more easily mineralized. tongji.edu.cn However, some metabolites may still persist in the environment. Studies have shown that while the parent compound may be degraded, some intermediate products can be formed. nih.gov The introduction of chloramphenicol and its intermediates into the environment can cause alterations in the bacterial community. nih.gov

Chemical Reactivity: Reduction of the Nitro Group

A significant chemical reaction involving chloramphenicol is the reduction of its para-nitro group. researchgate.netnih.gov This reaction can be mediated by various bacterial strains, often through the action of nitroreductases, which convert the nitro group to an amino group. researchgate.net The resulting amino-chloramphenicol has been reported to have significantly weaker antibacterial activity. researchgate.net This reduction is a key step in the detoxification of the antibiotic by bacteria. researchgate.net It has also been hypothesized that the reduction of the nitro group may be related to some of the toxic effects of chloramphenicol in humans. nih.gov The synthesis of various analogs of chloramphenicol with modified nitro groups, such as hydroxylamine (B1172632) and nitroso derivatives, has been explored to study the relationship between this functional group and the compound's biological activity. nih.govasm.org

Applications in Molecular Biology and Research Tools

Utilization as a Selective Agent in Genetic Engineering and Gene Selection

In the field of genetic engineering, the ability to select for cells that have successfully incorporated foreign DNA is a fundamental step. Chloramphenicol (B1208), in conjunction with a specific resistance gene, provides a robust system for this purpose.

The most common mechanism of bacterial resistance to chloramphenicol is the production of the enzyme Chloramphenicol Acetyltransferase (CAT). nih.gov This enzyme is encoded by the cat gene. nih.gov The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the chloramphenicol molecule. nih.govnih.gov This modification renders chloramphenicol unable to bind to the bacterial ribosome, thereby allowing protein synthesis to continue unimpeded. nih.govnih.gov

This mechanism is widely exploited in molecular cloning. The cat gene is often included as a selectable marker on plasmids, which are circular DNA molecules used to introduce foreign genes into bacteria. researchgate.netwikigenes.org When a population of bacteria is subjected to a transformation procedure to introduce these plasmids, only a fraction of the cells successfully take up the plasmid.

To identify and isolate these transformed cells, the entire population is grown on a medium containing chloramphenicol.

Untransformed Cells: Bacteria that did not take up the plasmid lack the cat gene. Chloramphenicol enters these cells and inhibits the 50S ribosomal subunit, halting protein synthesis and preventing growth. youtube.comslideshare.net

Transformed Cells: Bacteria that have successfully incorporated the plasmid can express the cat gene, produce the CAT enzyme, and inactivate the chloramphenicol in their environment. These cells survive and proliferate, forming colonies that can be isolated for further use.

This selection process is a cornerstone of genetic engineering, enabling researchers to efficiently identify cells carrying specific genes of interest. researchgate.netwikigenes.org

Table 1: Mechanism of the cat Gene in Conferring Chloramphenicol Resistance

Cellular State Presence of cat Gene CAT Enzyme Production Effect of Chloramphenicol Outcome
Untransformed No No Binds to 50S ribosome, inhibits protein synthesis Cell death or growth inhibition

Role in In Vitro Microbiological Antimicrobial Susceptibility Testing

Chloramphenicol sodium succinate (B1194679) is a key reagent in in vitro antimicrobial susceptibility testing (AST). AST is a standardized method used in microbiology to determine whether a specific bacterium is susceptible or resistant to various antibiotics. nih.govjcpsp.pk This information is crucial for both clinical diagnostics and epidemiological surveillance of antibiotic resistance.

In a research context, chloramphenicol is used as a reference compound to assess the susceptibility of bacterial isolates. nih.govresearchgate.net Standardized methods, such as broth microdilution or disk diffusion assays, are employed. jneonatalsurg.comnih.gov For instance, the Clinical and Laboratory Standards Institute (CLSI) provides guidelines for interpreting the results of these tests, defining specific concentrations or zone diameters that categorize a microorganism as susceptible, intermediate, or resistant to chloramphenicol. nih.gov

A study on methicillin-resistant Staphylococcus aureus (MRSA) utilized these standardized methods to determine its in vitro susceptibility to chloramphenicol. nih.gov The results showed that a significant percentage of MRSA isolates were susceptible to chloramphenicol at concentrations of ≤ 8 µg/ml, while others were intermediate (16 µg/ml) or resistant (≥32 µg/ml). nih.govresearchgate.net Such studies are vital for understanding resistance patterns and exploring the potential utility of older antibiotics against multi-drug resistant pathogens. jcpsp.pk

Use in Cell Culture as a Protein Synthesis Inhibitor for Research Purposes

Beyond its use as an antibiotic, chloramphenicol is a valuable tool in cell culture for studying fundamental biological processes. Its specific mechanism of action—inhibiting protein synthesis—allows researchers to dissect complex cellular pathways. nih.gov

Chloramphenicol functions by binding to the 50S ribosomal subunit in prokaryotes. youtube.comslideshare.net Eukaryotic cells have 80S ribosomes in their cytoplasm, which are generally insensitive to chloramphenicol. However, mitochondria, the organelles responsible for cellular respiration in eukaryotes, possess their own 70S ribosomes, which are similar to prokaryotic ribosomes. asm.org This differential sensitivity is a key aspect of its utility in research.

By treating eukaryotic cell cultures with chloramphenicol, scientists can selectively inhibit mitochondrial protein synthesis. asm.orgnih.govnih.gov This allows for the investigation of a wide range of mitochondrial functions and their impact on the cell as a whole. Research applications include:

Studying Mitochondrial Biogenesis and Function: Researchers can examine the consequences of blocking the synthesis of mitochondria-encoded proteins, which are essential components of the electron transport chain. bmj.compnas.org

Investigating Mitochondria-to-Nucleus Signaling: Studies have used chloramphenicol to induce mitochondrial stress and investigate the resulting signaling pathways that communicate this stress to the cell nucleus. nih.govnih.gov

Analyzing Cell Cycle and Apoptosis: By inhibiting mitochondrial protein synthesis, researchers can explore the role of mitochondria in regulating cell division and programmed cell death (apoptosis). bmj.compnas.org For example, some studies have shown that inhibiting mitochondrial protein synthesis can make cells more susceptible to apoptosis induced by other agents. pnas.org

Elucidating Mechanisms of Disease: The compound is used to model mitochondrial dysfunction observed in various human diseases. asm.org

In some experimental setups, chloramphenicol has also been shown to inhibit protein synthesis in mammalian cell-free systems, particularly when new messenger RNA is being translated, suggesting a role in studying the dynamics of mRNA translation. nih.govnih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
Chloramphenicol sodium succinate
Chloramphenicol

Advanced Research Directions and Future Perspectives

Development of Novel Antimicrobial Agents Based on the Chloramphenicol (B1208) Scaffold

The foundational structure of chloramphenicol, with its distinct p-nitrobenzene ring and dichloroacetyl tail, continues to serve as a template for the synthesis of new antimicrobial agents. researchgate.net The goal of these efforts is to develop derivatives, or analogs, with improved pharmacological profiles and efficacy against resistant bacterial strains. researchgate.net

Key research findings in this area include:

Structural Modifications: Scientists are actively modifying the chloramphenicol molecule to enhance its properties. One approach involves replacing the p-nitro group with an acetyl group to create an analog known as acetophenicol. oup.com Another modification strategy is the substitution of the phenyl group with a nitrothienyl group, resulting in a compound referred to as chlornitrothienylcol. oup.com Both of these analogs have demonstrated greater antibacterial activity and lower bacterial resistance compared to the parent chloramphenicol molecule, with Minimum Inhibitory Concentrations (MICs) below 10 micrograms/ml for bacterial growth. oup.com

Heterodimers: A promising strategy involves creating "heterodimers" by linking chloramphenicol to a different class of antibiotic through a chemical linker. mdpi.com An example is a derivative that combines chloramphenicol with tobramycin (B1681333), an aminoglycoside. This particular heterodimer showed high activity in inhibiting bacterial protein synthesis in vitro, even more so than chloramphenicol alone. nih.gov Another complex derivative, a homodimer, was found to be three times more potent than chloramphenicol in inhibiting the AcPhe-puromycin synthesis and showed superior activity against resistant strains of Pseudomonas aeruginosa and E. coli. nih.gov

Peptide Analogs: Researchers have synthesized peptide-chloramphenicol analogs. One such analog demonstrated activity similar to the parent compound in an in vitro protein biosynthesis inhibition assay. researchgate.net These types of compounds are considered valuable for studying the interactions between antimicrobial peptides and the bacterial ribosome. researchgate.net

Alternative Modes of Action: Investigations are also exploring the use of the chloramphenicol scaffold to design therapeutic agents that operate via different mechanisms, such as inhibiting bacterial cell wall biosynthesis or acting as selective antiproliferative agents. researchgate.net However, some of these novel derivatives have shown cytotoxicity against human cells, indicating that further structural modifications are necessary to reduce toxicity while maintaining antimicrobial efficacy. researchgate.net

Table 1: Examples of Novel Agents Based on the Chloramphenicol Scaffold

Novel Agent/Derivative Modification Strategy Reported Findings Citations
Chlornitrothienylcol Replacement of the phenyl group with a nitrothienyl group. More active and less resistance than chloramphenicol; MIC <10 µg/ml. oup.com
Acetophenicol Replacement of the p-nitro group with an acetyl group. More active and less resistance than chloramphenicol; MIC <10 µg/ml. oup.com
Tobramycin-CAM Heterodimer Chloramphenicol linked to tobramycin. Exhibited high activity in inhibiting prokaryotic protein synthesis. nih.gov
Peptide-CAM Analogs Integration of peptide structures with the chloramphenicol scaffold. Demonstrated similar activity to parent chloramphenicol in protein biosynthesis inhibition assays. researchgate.net

Innovative Strategies to Circumvent Antimicrobial Resistance

Overcoming the mechanisms bacteria use to resist chloramphenicol is a critical area of research. Strategies extend beyond simple drug modification to encompass synergistic combinations and novel therapeutic approaches.

Combination Therapy: A key strategy is the use of combination therapies to achieve synergistic effects, enhancing treatment efficacy and reducing the likelihood of resistance emergence. nih.gov Combining chloramphenicol with other antibiotics is one such approach being explored. nih.gov

Phage-Antibiotic Synergy: A particularly innovative strategy involves combining chloramphenicol with bacteriophages, which are viruses that infect and kill bacteria. Research has shown that using a subinhibitory concentration of chloramphenicol can reduce the rate at which bacteria evolve resistance to phages. mdpi.commdpi.com The mechanism involves the suppression of certain bacterial cell surface mutants (deep-rough lipopolysaccharide phenotypes) that are resistant to phage infection but are inhibited by chloramphenicol. mdpi.commdpi.com This synergistic effect can lead to more effective elimination of bacterial populations. mdpi.com

Targeting Biofilms: Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, present a major challenge as they are inherently more tolerant to antimicrobial treatments. taylorandfrancis.com Chloramphenicol has been shown to be more active than tobramycin against Gram-positive bacteria within biofilms and can prevent the formation of biofilms on surfaces like intra-ocular lenses. mdpi.comnih.gov Research has also demonstrated that chloramphenicol can act synergistically with antimicrobial peptides (AMPs) to reduce biofilms produced by multidrug-resistant pathogens. nih.gov

Understanding Resistance Reversal: In some regions where chloramphenicol use was discontinued (B1498344) and then reintroduced, a re-emergence of susceptibility has been observed even in bacteria that still carry resistance genes like cat (chloramphenicol acetyltransferase). nih.gov Genomic and functional assays have revealed that in many of these cases, the resistance genes have been degraded by the insertion of other genetic elements, rendering them non-functional. nih.gov This understanding suggests that under certain conditions, chloramphenicol could be effective again as a reserve agent for treating infections caused by multidrug-resistant bacteria. nih.gov

Investigation of Cross-Resistance Mechanisms

Cross-resistance, where resistance to one antibiotic confers resistance to others, is a significant challenge. Understanding the underlying mechanisms is crucial for designing effective treatment regimens. For chloramphenicol, the primary mechanisms of cross-resistance are linked to efflux pumps and the co-location of resistance genes on mobile genetic elements.

Multidrug Efflux Pumps: A major mechanism of cross-resistance involves non-specific efflux pumps, which are transport proteins that actively expel a wide range of structurally unrelated compounds from the bacterial cell. oup.comnih.govyoutube.com The overexpression of these pumps, such as those from the Resistance-Nodulation-cell Division (RND) family (e.g., AcrAB-TolC in E. coli and TtgABC in P. pseudomonas), can lead to decreased susceptibility to chloramphenicol as well as other antibiotic classes, including quinolones, tetracyclines, and some β-lactams. researchgate.netnih.govnih.gov The selection for resistance to chloramphenicol can, in turn, lead to the overexpression of these pumps, thereby conferring resistance to multiple other drugs. nih.gov

Co-location of Resistance Genes: The persistence of chloramphenicol resistance, even in the absence of its use, is often due to the genetic linkage of chloramphenicol resistance genes with genes conferring resistance to other commonly used antibiotics. researchgate.net The chloramphenicol resistance gene cmlA, which often codes for an efflux pump, has been found on large plasmids in swine E. coli isolates. researchgate.net These plasmids also frequently carry genes for resistance to sulfamethoxazole, tetracycline, and kanamycin. researchgate.net This co-location means that the use of these other antibiotics creates a selective pressure that maintains the presence of the chloramphenicol resistance gene within the bacterial population. researchgate.net

Cross-Protection in Bacterial Populations: An interesting phenomenon known as cross-protection has been observed experimentally between two different strains of E. coli, one resistant to ampicillin (B1664943) and the other to chloramphenicol. umn.edu When grown together in the presence of both antibiotics, the strains can protect each other. The ampicillin-resistant strain deactivates ampicillin, allowing the chloramphenicol-resistant strain to grow. This strain then removes chloramphenicol from the environment, which in turn allows the ampicillin-resistant strain to survive. umn.edu This mutualism demonstrates a population-level mechanism of surviving combination antibiotic therapy.

Q & A

Q. How can meta-analyses reconcile divergent findings on chloramphenicol’s immunomodulatory risks?

  • Methodological Answer : Use PRISMA guidelines to systematically aggregate studies. Stratify by species, dosage, and treatment duration. Apply random-effects models to account for heterogeneity. Highlight gaps (e.g., lack of mechanistic studies) in discussion sections .

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